(E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-11-6-7-13(9-16(11)21)24-19(26)15(18(25)23-20(24)27)8-12-10-22-17-5-3-2-4-14(12)17/h2-10,26H,1H3,(H,23,25,27)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACCOOCPZAPNO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with pyrimidine triones. The synthetic pathways often include key steps such as the formation of imines and subsequent cyclization reactions. The detailed synthetic routes are crucial for understanding the structure-activity relationship (SAR) of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including our compound of interest. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.39 ± 0.06 |
| Compound B | MCF-7 | 0.46 ± 0.04 |
| (E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine | Various | TBD |
Studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving inhibition of specific kinases such as Aurora-A kinase .
Antibacterial Activity
The antibacterial potential of pyrimidine derivatives has also been explored. For example, related compounds have demonstrated activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes some findings:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 250 µg/mL |
| Compound D | Escherichia coli | 500 µg/mL |
While specific data for (E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine is still under investigation, its structural similarities to active compounds suggest potential efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cell division.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Some derivatives exhibit enzyme inhibition properties that could contribute to their biological effects.
Case Studies
Several case studies have investigated the biological effects of related compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of indole-pyrimidine derivatives for their anticancer activity against different cell lines. The results indicated that modifications in the substituents significantly affected the potency and selectivity towards cancer cells.
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial efficacy of pyrimidine derivatives against common pathogens. The study concluded that specific substitutions enhanced the antibacterial activity significantly.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the National Cancer Institute's protocols. The compound exhibited significant cytotoxicity with mean GI50 values indicating its effectiveness in inhibiting cancer cell growth. For instance, it showed a notable inhibition rate in human tumor cells, with reported values around 15.72 µM for GI50 and 50.68 µM for TGI .
Table 1: Anticancer Activity Summary
| Cell Line Type | GI50 (µM) | TGI (µM) |
|---|---|---|
| Human Tumor Cells | 15.72 | 50.68 |
Other Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess additional biological activities such as anti-inflammatory and antimicrobial effects. These properties make it a candidate for further research in developing multi-target therapeutic agents.
Drug-Like Properties
Pharmacological evaluations using tools like SwissADME have indicated that (E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits favorable drug-like properties including good solubility and permeability profiles . These characteristics are essential for its potential development into a therapeutic agent.
Toxicological Assessments
Toxicological studies are crucial in assessing the safety profile of this compound. Preliminary data suggest that it has a manageable toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to fully understand its safety margins .
Clinical Relevance
Several case studies have documented the use of similar pyrimidine derivatives in clinical settings, illustrating their potential in treating various forms of cancer. For instance, compounds with structural similarities have been used successfully in clinical trials targeting specific types of tumors .
Research Findings
Research findings indicate that modifications to the indole and pyrimidine moieties can enhance the biological activity of such compounds. This opens avenues for synthetic chemists to explore structure-activity relationships (SAR) that could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Step 1 : Use a two-step synthesis approach: (a) Condensation of 1H-indole-3-carbaldehyde with 1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-trione in 5% glacial acetic acid/EtOH under reflux (4–6 hours) to form the (E)-isomer selectively .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water (4:1 v/v) to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate).
- Key Variables : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to pyrimidinetrione) and reflux time to minimize byproducts like the (Z)-isomer.
Q. What spectroscopic techniques are most effective for structural characterization?
- Recommended Methods :
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to confirm the (E)-configuration of the methylene bridge (δ 8.2–8.5 ppm for indole protons, δ 6.7–7.1 ppm for pyrimidine protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bending (indole ring at ~3400 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions with R₂²(16) motifs) to validate supramolecular assembly .
Q. How can solubility and stability be evaluated for in vitro assays?
- Protocol :
- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~320 nm for pyrimidinetriones).
- Stability : Incubate at 37°C for 72 hours in PBS and analyze via HPLC to detect degradation products. Use LC-MS to identify hydrolyzed or oxidized derivatives .
Advanced Research Questions
Q. What computational strategies predict biological target interactions?
- Approach :
- Molecular Docking : Use MOE 2016.08 software to dock the compound into active sites of enzymes (e.g., kinases, PDB ID: 6RX) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify critical residues (e.g., Lys123, Asp189) for hydrogen bonding .
- ADMET Prediction : Employ SwissADME to evaluate logP (~2.8), BBB permeability (CNS < -2), and CYP450 inhibition risks .
Q. How can contradictions in reported biological activities of pyrimidinetriones be resolved?
- Strategies :
- Orthogonal Assays : Compare IC50 values across enzyme inhibition (e.g., COX-2 vs. PDE5) and cell viability (MTT vs. apoptosis assays) to rule off-target effects .
- Structural Analysis : Correlate activity differences with substituent effects (e.g., 3-chloro-4-methylphenyl vs. 4-methoxybenzylidene) using QSAR models .
- Reproducibility : Validate findings in ≥3 independent labs with standardized protocols (e.g., 10 µM compound, 24-hour incubation) .
Q. What experimental designs elucidate supramolecular interactions in solid-state structures?
- Techniques :
- Single-Crystal XRD : Analyze C–H···O and π-π interactions (e.g., centroid distances ~3.5–4.0 Å) to explain packing motifs (e.g., chains vs. dimers) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 15–20% O···H contributions) using CrystalExplorer .
- Thermogravimetry (TGA) : Assess thermal stability (decomposition >200°C) and correlate with hydrogen-bond strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
